molecular formula C16H26N4 B11812461 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Cat. No.: B11812461
M. Wt: 274.40 g/mol
InChI Key: JWQYCCKOQQFXKZ-UHFFFAOYSA-N
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Description

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, the pyridine ring is functionalized to introduce the necessary substituents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The pyridine and pyrrolidine rings are coupled together using reagents such as palladium catalysts in a cross-coupling reaction.

    Formation of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives.

Scientific Research Applications

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: A compound with a similar pyridine and pyrrolidine structure but lacking the piperazine ring.

    3-(1-Methylpyrrolidin-2-yl)pyridine: Another related compound with a pyridine and pyrrolidine structure, but with different substituents.

Uniqueness

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to the presence of all three rings (pyridine, pyrrolidine, and piperazine) in its structure. This combination of rings imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine

InChI

InChI=1S/C16H26N4/c1-3-19-8-4-5-15(19)14-6-7-16(17-13-14)20-11-9-18(2)10-12-20/h6-7,13,15H,3-5,8-12H2,1-2H3

InChI Key

JWQYCCKOQQFXKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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